S-(Thiobenzoyl)thioglycolic acid S-(Thiobenzoyl)thioglycolic acid S-(Thiobenzoyl)thioglycolic acid (TBTGA) also known as (thiobenzoylthio)acetic acid is a reagent used for thiobenzoylation. It participates in the transformation of threonine into β-methylcysteine.

Brand Name: Vulcanchem
CAS No.: 942-91-6
VCID: VC1960405
InChI: InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
SMILES: C1=CC=C(C=C1)C(=S)SCC(=O)O
Molecular Formula: C9H8O2S2
Molecular Weight: 212.3 g/mol

S-(Thiobenzoyl)thioglycolic acid

CAS No.: 942-91-6

Cat. No.: VC1960405

Molecular Formula: C9H8O2S2

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

S-(Thiobenzoyl)thioglycolic acid - 942-91-6

Specification

CAS No. 942-91-6
Molecular Formula C9H8O2S2
Molecular Weight 212.3 g/mol
IUPAC Name 2-(benzenecarbonothioylsulfanyl)acetic acid
Standard InChI InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Standard InChI Key XBEIANFIOZTEDE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=S)SCC(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=S)SCC(=O)O

Introduction

Physical and Chemical Properties

Basic Identification

S-(Thiobenzoyl)thioglycolic acid is identified by specific chemical designations that allow for its precise categorization in chemical databases and research contexts.

ParameterValue
CAS Number942-91-6
Molecular FormulaC9H8O2S2
Molecular Weight212.29 g/mol
IUPAC Name2-(benzenecarbonothioylsulfanyl)acetic acid
Standard InChIInChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Standard InChIKeyXBEIANFIOZTEDE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=S)SCC(=O)O
PubChem CID70336

The compound is known by several synonyms, including (Thiobenzoylthio)acetic acid, Dithiobenzoic acid carboxymethyl ester, 2-(Benzothioylthio)acetic acid, and Thiobenzoylsulfanyl-Acetic Acid .

Structural Characteristics

S-(Thiobenzoyl)thioglycolic acid features a distinctive molecular architecture that contributes to its chemical reactivity and applications.

The compound contains:

  • A thiobenzoyl group (C6H5-C(=S)-) attached to thioglycolic acid

  • A thioether linkage connecting the two main structural components

  • A terminal carboxylic acid group that provides functionality for further reactions

  • A thiocarbonyl (C=S) group that plays a crucial role in its application as a RAFT agent

This structural arrangement enables the compound to participate in specific chemical transformations, particularly in controlled radical polymerization processes.

Physical Properties

The physical properties of S-(Thiobenzoyl)thioglycolic acid determine its handling characteristics and behavior in various chemical environments.

PropertyValue
Physical FormCrystalline powder; Orange to brown to dark red in color
Melting Point125-128°C
Boiling Point375.5±44.0°C at 760 mmHg
Density1.4±0.1 g/cm³
SolubilitySoluble in organic solvents
Flash PointNot applicable

These physical properties influence the compound's storage requirements, handling procedures, and application methods in laboratory and industrial settings .

Synthesis Methods

The preparation of S-(Thiobenzoyl)thioglycolic acid can be accomplished through several synthetic routes, with thiobenzoylation reactions being the most common approach.

Thiobenzoylation Reaction

The primary method for synthesizing S-(Thiobenzoyl)thioglycolic acid involves the reaction of thioglycolic acid with benzoyl chloride derivatives under controlled conditions:

  • Thioglycolic acid is treated with benzoyl chloride derivatives in the presence of appropriate base catalysts

  • The reaction proceeds through nucleophilic substitution mechanisms

  • Careful control of temperature and reaction conditions is necessary to optimize yields

  • Purification typically involves recrystallization to achieve high purity standards

Alternative Synthesis Routes

Alternative methods for preparing S-(Thiobenzoyl)thioglycolic acid have also been reported:

  • Reaction of thioctoyl chloride with ethanethiol, though this approach appears less commonly employed

  • Direct thiobenzoylation of thioglycolic acid using thiobenzoic acid derivatives

  • Transition metal-catalyzed coupling reactions involving appropriate precursors

These synthetic approaches provide flexibility in the preparation of S-(Thiobenzoyl)thioglycolic acid, allowing researchers to select the most appropriate method based on available starting materials and desired scale.

Applications

RAFT Polymerization

The most significant application of S-(Thiobenzoyl)thioglycolic acid is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it serves as a chain transfer agent.

Mechanism and Function

In RAFT polymerization, S-(Thiobenzoyl)thioglycolic acid:

  • Controls the molecular weight distribution of polymer chains

  • Enables the synthesis of polymers with predetermined molecular weights

  • Facilitates the creation of complex polymer architectures

  • Maintains living polymerization characteristics, allowing for block copolymer synthesis

Specific Polymerization Systems

Research has demonstrated the efficacy of S-(Thiobenzoyl)thioglycolic acid in various polymerization systems:

  • Copolymerization of styrene and divinylbenzene

    • Used with dibenzoyl peroxide (BPO) as initiator at 80°C

    • Influences polymerization rate, molecular weight development, gel fraction, and swelling index

  • RAFT polymerizations of:

    • Styrene

    • Methyl methacrylate

    • Butyl acrylate

  • Supercritical carbon dioxide polymerization

    • Enables control over dispersion polymerization processes

    • Provides environmentally friendly polymerization conditions

These applications highlight the versatility of S-(Thiobenzoyl)thioglycolic acid in controlling polymerization processes across different monomer systems and reaction conditions.

Organic Synthesis

Beyond polymer chemistry, S-(Thiobenzoyl)thioglycolic acid serves as a valuable reagent in various organic synthesis applications.

Thiobenzoylation Reactions

The compound functions as a thiobenzoylation reagent, enabling:

  • Introduction of sulfur-containing functional groups into organic molecules

  • Development of pharmaceuticals and agrochemicals requiring specific sulfur functionalities

  • Modification of biomolecules through selective thiobenzoylation

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich15788099%10 g
TCI AmericaT24015G≥97.0% (GC,T)5 g, 25 g
Cymit Quimica3B-T2401Not specified5 g, 25 g
CalpacLabALA-S101895-1gmin 99%1 g

The compound is primarily designated for research use in laboratory settings, with restrictions on medical or consumer applications .

Current Research Directions

Ongoing research involving S-(Thiobenzoyl)thioglycolic acid focuses on several key areas:

Advanced Polymer Architectures

Researchers are exploring the use of S-(Thiobenzoyl)thioglycolic acid to create increasingly complex polymer structures:

  • Block copolymers with novel properties

  • Star-shaped and branched polymers

  • Polymer networks with controlled crosslinking density

  • Surface-initiated polymerization for functional coatings

Biomedical Applications

The compound's potential in biomedical research is being investigated:

  • As a precursor for bioactive compounds

  • In controlled drug delivery systems

  • For the development of biomaterials with specific functionalities

Green Chemistry Approaches

Efforts to incorporate S-(Thiobenzoyl)thioglycolic acid into more environmentally friendly processes include:

  • Polymerization in supercritical carbon dioxide

  • Reduced solvent usage in synthesis and applications

  • Improved recovery and recycling methodologies

These research directions highlight the continuing relevance of S-(Thiobenzoyl)thioglycolic acid in contemporary chemical research and industrial applications.

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